4-Fluoro-1,3-benzoxazol-2(3H)-one
Overview
Description
4-Fluoro-1,3-benzoxazol-2(3H)-one is a fluorinated benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring. The fluorine atom at the 4-position can significantly alter the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbonyl compounds under acidic or basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield a hydroxylated derivative, while substitution could produce various substituted benzoxazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,3-benzoxazol-2(3H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, altering their function and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxazol-2(3H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-Chloro-1,3-benzoxazol-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, potentially leading to different reactivity and activity.
4-Methyl-1,3-benzoxazol-2(3H)-one: Contains a methyl group instead of fluorine, affecting its properties.
Uniqueness
The presence of the fluorine atom in 4-Fluoro-1,3-benzoxazol-2(3H)-one can enhance its stability, lipophilicity, and ability to interact with biological targets, making it unique compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
4-fluoro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNMLICVXVLIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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